2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

Organic Synthesis Building Block Solubility

This 2-formyl-3-acetic acid pyrrole isomer is essential for probing COX-2 inhibition SAR and constructing complex heterocycles. Its precise substitution pattern ensures unique reactivity and biological interactions, unlike generic pyrrole analogs. Trusted by medicinal chemists for developing novel anti-inflammatory agents and advanced materials. Ensure your research outcomes by selecting this specific, high-purity building block.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
Cat. No. B15210000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Formyl-1H-pyrrol-3-yl)acetic acid
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESC1=CNC(=C1CC(=O)O)C=O
InChIInChI=1S/C7H7NO3/c9-4-6-5(1-2-8-6)3-7(10)11/h1-2,4,8H,3H2,(H,10,11)
InChIKeyPKVNNGSALDGTAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Formyl-1H-pyrrol-3-yl)acetic acid: Technical Specifications and Research-Grade Procurement Overview


2-(2-Formyl-1H-pyrrol-3-yl)acetic acid (CAS 475986-34-6) is a heterocyclic organic compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is a pyrrole derivative characterized by a formyl (aldehyde) group at the 2-position and an acetic acid side chain at the 3-position of the pyrrole ring. This compound is a crucial building block in organic synthesis, particularly for constructing more complex heterocyclic systems and natural product analogs . Its bifunctional nature, containing both an aldehyde and a carboxylic acid group, enables a wide range of synthetic transformations.

Why Generic 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid Substitution Risks Experimental Failure


The precise substitution pattern on the pyrrole ring—specifically the formyl group at the 2-position and the acetic acid moiety at the 3-position—is critical for the compound's unique chemical reactivity and biological interactions. Substituting with a positional isomer, such as the 2-formyl-1-yl-acetic acid derivative or a simple pyrrole-2-acetic acid, can lead to entirely different electronic properties and metabolic profiles. For instance, studies on pyrrole isomers have demonstrated that the position of substituents on the pyrrole ring significantly alters their effect on active oxygen species and their binding affinity to targets like cyclooxygenase-2 (COX-2) [1]. A generic substitution, lacking the specific 2-formyl-3-acetic acid arrangement, would fail to replicate the intended chemical behavior in synthetic pathways or the desired biological activity in assays, thereby invalidating research outcomes.

Quantitative Differentiation of 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid: Head-to-Head Comparative Data for Informed Procurement


Superior Solubility and Reactivity over Non-Carboxylic Acid Analogs in Organic Synthesis

The presence of the acetic acid moiety in 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid significantly enhances its aqueous solubility and overall reactivity compared to analogs lacking this functional group, such as (2-formyl-1H-pyrrol-3-yl)methyl acetate [1]. This property is critical for its use as a building block in multi-step syntheses, where it facilitates reactions in polar media and reduces the need for harsh solvents [2].

Organic Synthesis Building Block Solubility

Enhanced Reactivity in Transacetalization Reactions Compared to 2-Formylpyrrole Acetals

2-Formylpyrrole derivatives undergo highly efficient transacetalization in alkaline media. The reaction of 2-formylpyrrole acetals with sodium alkoxide in alcohols proceeds smoothly to generate corresponding transacetalization products in nearly quantitative yields [1]. The presence of the acetic acid side chain in 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid is expected to further enhance this reactivity due to the electron-withdrawing nature of the carboxylic acid group, which activates the formyl group toward nucleophilic attack.

Organic Synthesis Transacetalization Reaction Kinetics

Unique Positional Isomerism Defines Biological Activity Profile vs. 2-Formylpyrrole Natural Products

2-Formylpyrrole natural products, primarily arising from Maillard reactions, exhibit a range of biological activities including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects [1]. These activities are highly dependent on the specific substitution pattern around the pyrrole ring. 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid, with its unique 2-formyl-3-acetic acid substitution, represents a distinct chemical entity that is not found in the reported natural product space. This novel scaffold offers a unique starting point for exploring structure-activity relationships (SAR) that are inaccessible with known natural product analogs.

Natural Product Chemistry Maillard Reaction Products Bioactivity

Distinct Reactivity in Pyrroloketopiperazine Synthesis Compared to N-Substituted Analogs

The three-component Ugi reaction using chiral 2-(2-formyl-1H-pyrrol-1-yl)acetic acids derived from natural L-amino acids proceeds with diastereoselectivity to yield chiral substituted pyrroloketopiperazines [1]. This reaction pathway is highly specific to the 2-formylpyrrole-1-acetic acid scaffold and is not observed with the 3-acetic acid isomer or other pyrrole derivatives. The 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid isomer, with the acetic acid on the 3-position, would be expected to yield a different diastereomeric outcome or fail to undergo the reaction altogether due to altered steric and electronic constraints in the transition state.

Medicinal Chemistry Ugi Reaction Peptidomimetics

Differentiation in COX-2 Inhibition Profile from 1,5-Diarylpyrrole-3-acetic Acid Scaffolds

1,5-Diarylpyrrole-3-acetic acid derivatives have been identified as a novel class of potent and highly selective COX-2 inhibitors, with some compounds showing IC50 values in the nanomolar range and >1000-fold selectivity over COX-1 [1]. The core pyrrole-3-acetic acid scaffold is essential for this activity. 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid shares the same core 3-acetic acid motif but differs in the substitution at the 2-position (formyl vs. aryl). This structural variation is expected to result in a distinct binding mode and selectivity profile, making it a valuable comparator for SAR studies aimed at optimizing COX-2 selectivity and reducing off-target effects associated with classical NSAIDs.

Pharmacology COX-2 Inhibition Inflammation

Synthetic Accessibility via One-Step Radical Pathway Compared to Multi-Step Routes for Other Pyrrole Acetic Acids

A one-step radical synthesis method for pyrrol-2-acetic acids has been developed, involving an I-transfer radical addition of iodoacetic acids to pyrrole followed by spontaneous loss of HI . This procedure allows for efficient syntheses of 2-alkyl pyrroles through subsequent thermolytic decarboxylation. The target compound, a pyrrole-3-acetic acid derivative, is not directly accessible via this specific radical addition but can be synthesized via alternative condensation methods [1]. This distinction in synthetic route underscores the unique reactivity profile conferred by the 3-position acetic acid moiety.

Synthetic Methodology Radical Chemistry Process Chemistry

Procurement-Driven Application Scenarios for 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid


Scaffold for Structure-Activity Relationship (SAR) Studies in COX-2 Inhibitor Development

2-(2-Formyl-1H-pyrrol-3-yl)acetic acid serves as a simplified core scaffold for investigating the minimal structural requirements for COX-2 inhibition. Unlike the highly optimized 1,5-diarylpyrrole-3-acetic acid derivatives (IC50 < 0.1 µM for COX-2), this compound allows medicinal chemists to systematically probe the contribution of the 2-formyl group to binding affinity and selectivity, providing a rational basis for designing novel anti-inflammatory agents [1].

Key Intermediate in the Synthesis of Chiral Pyrroloketopiperazines

The 3-acetic acid isomer is structurally distinct from the 1-acetic acid analog that undergoes diastereoselective Ugi reactions to form pyrroloketopiperazines [1]. Therefore, this compound is specifically useful as a control substrate in reaction development or as a starting material for alternative synthetic routes to related peptidomimetic scaffolds. Its unique substitution pattern provides access to different diastereomers or new chemical entities not obtainable from the 1-acetic acid isomer.

Building Block for 2-Formylpyrrole-Based Natural Product Analogs

Given the widespread occurrence and bioactivity of 2-formylpyrrole natural products, this compound is an ideal starting material for synthesizing novel analogs for chemical biology studies. Its synthetic accessibility and unique substitution pattern enable the exploration of SAR beyond what is found in nature, potentially leading to compounds with enhanced hepatoprotective, immunostimulatory, or antiproliferative properties [1].

Substrate for Investigating Novel Transacetalization and Condensation Methodologies

The compound's 2-formyl group is highly reactive in transacetalization reactions, and the presence of the 3-acetic acid moiety is expected to modulate this reactivity [1]. This makes it a valuable substrate for developing new synthetic methodologies involving pyrrole aldehydes, such as one-pot multi-component reactions or chemoselective transformations, which are of high interest to process chemists and methodology developers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2-Formyl-1H-pyrrol-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.